

Comparison of ammonia-based fuels with other nitrogen-derived energy carriers

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Compound of Interest

Compound Name: Ammonia nitrogen

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A Comparative Guide to Ammonia and Other Nitrogen-Derived Energy Carriers

Ammonia is gaining significant attention as a carbon-free energy carrier, particularly within the maritime and power generation sectors. Its established production and transportation infrastructure make it a compelling alternative to conventional fossil fuels. However, a thorough evaluation of its performance characteristics in comparison to other nitrogen-derived energy carriers is essential for researchers and professionals in energy and drug development. This guide provides an objective comparison of ammonia with hydrazine, hydroxylammonium nitrate (HAN), and ammonium nitrate fuel oil (ANFO), supported by experimental data and detailed methodologies.

Data Presentation: A Quantitative Comparison

The following tables summarize the key physicochemical, energetic, and combustion properties of ammonia and its nitrogen-based counterparts. This allows for a direct comparison of their potential as energy carriers.

Table 1: Physicochemical Properties

Property	Ammonia (NH ₃)	Hydrazine (N ₂ H ₄)	Hydroxylamm onium Nitrate (HAN)	Ammonium Nitrate Fuel Oil (ANFO)
Molar Mass (g/mol)	17.03	32.05	96.04	Mixture (approx. 94% AN, 6% FO)
Appearance	Colorless gas	Colorless, fuming, oily liquid	Colorless hygroscopic solid	Oil-covered prills (color varies)
Density (liquid)	0.682 g/cm ³ (at -33.3 °C)	1.021 g/cm ³	1.84 g/cm ³	~0.85 g/cm ³ (bulk)
Boiling Point (°C)	-33.3	114	Decomposes >48°C	Decomposes >170°C[1]
Melting Point (°C)	-77.7	2	48	~169 (AN)

Table 2: Energy Content

Property	Ammonia (NH ₃)	Hydrazine (N ₂ H ₄)	Hydroxylamm onium Nitrate (HAN)	Ammonium Nitrate Fuel Oil (ANFO)
Gravimetric Energy Density (MJ/kg)	18.6 - 18.8[2][3]	19.41	High (stated 50% > hydrazine)[4]	~3.95 - 4.02 (Heat of explosion)[5]
Volumetric Energy Density (MJ/L)	11.65 - 14[6][7]	~19.8	High (stated denser than hydrazine)[8]	~3.36 - 3.42 (Heat of explosion)

Table 3: Combustion Properties

Property	Ammonia (NH ₃)	Hydrazine (N ₂ H ₄)	Hydroxylamm onium Nitrate (HAN)	Ammonium Nitrate Fuel Oil (ANFO)
Laminar Flame Speed (m/s)	~0.07	~1.0	N/A (monopropellant)	N/A (detonating explosive)
Autoignition Temperature (°C)	651	270 (in air)	N/A (decomposes)	N/A (detonates)
Flammability Limits in Air (% vol)	15 - 28[9][10]	4.7 - 100[11][12]	N/A (monopropellant)	N/A (blasting agent)
Detonation Velocity (km/s)	N/A	Can detonate	Can detonate	1.6 - 4.7[13][14]

Table 4: Storage and Handling Summary

Property	Ammonia (NH ₃)	Hydrazine (N ₂ H ₄)	Hydroxylamm onium Nitrate (HAN)	Ammonium Nitrate Fuel Oil (ANFO)
Storage Conditions	Pressurized or refrigerated liquid (-33°C)	Liquid at room temperature, inert atmosphere	Aqueous solution, stabilized with nitric acid, below 40°C[15]	Dry, well- ventilated, separate from combustibles[16] [17]
Toxicity	Toxic, corrosive	Highly toxic, carcinogenic, corrosive[18]	Toxic, potentially carcinogenic, corrosive[4]	AN is an oxidizer; fuel oil has associated hazards
Key Hazards	Toxicity, corrosivity	High toxicity, flammability, instability	Explosive decomposition with heat or contaminants[19]	Explosion hazard with initiation or confinement[1]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the accurate assessment of fuel performance. Below are protocols for key experiments cited in the comparison.

Measurement of Laminar Flame Speed

The laminar flame speed is a fundamental property of a fuel that influences engine design and performance. A common method for its determination is through the use of a constant volume combustion chamber (CVCC).

Objective: To measure the one-dimensional, unstretched laminar flame speed of a premixed fuel-air mixture.

Apparatus:

- **Constant Volume Combustion Chamber (CVCC):** A spherical or cylindrical stainless steel vessel with optical access (e.g., quartz windows). The chamber is designed to withstand high pressures.
- **Ignition System:** Two electrodes with a small gap (e.g., 0.2 mm) at the center of the chamber, connected to a high-energy spark generator.
- **Gas Handling System:** Mass flow controllers to precisely meter the fuel and air into the chamber to achieve the desired equivalence ratio.
- **Data Acquisition System:** A high-speed camera (e.g., >10,000 fps) and a Schlieren imaging system to visualize the propagating flame front. A pressure transducer records the pressure history inside the chamber.

Procedure:

- The CVCC is evacuated to remove any residual gases.
- A premixed fuel-air mixture of a specific equivalence ratio is introduced into the chamber to a predetermined initial pressure and temperature.
- The mixture is allowed to settle to ensure homogeneity.

- The ignition system is triggered, creating a spark that ignites the mixture at the center of the chamber.
- The high-speed camera, synchronized with the spark, records the spherical expansion of the flame front.
- The pressure inside the chamber is recorded throughout the combustion event.
- The recorded images are processed to determine the flame radius as a function of time.
- The stretched flame speed is calculated from the rate of change of the flame radius.
- The unstretched laminar flame speed is then determined by extrapolating the relationship between the stretched flame speed and the flame stretch rate to zero stretch.

Engine Performance and Emission Analysis

Testing in a modified internal combustion engine provides crucial data on a fuel's practical applicability, efficiency, and emission profile. For ammonia, which has a high autoignition temperature, a dual-fuel approach with a pilot injection of a more reactive fuel (like diesel) is often employed in compression-ignition (CI) engines.

Objective: To evaluate the combustion performance and exhaust emissions of an ammonia-based fuel in a compression-ignition engine.

Apparatus:

- **Test Engine:** A single-cylinder, four-stroke, heavy-duty diesel engine is typically used. The engine is coupled to a dynamometer to control speed and load.
- **Fuel Delivery Systems:**
 - A high-pressure common-rail injection system for the diesel pilot fuel.
 - A separate port fuel injection or direct injection system for gaseous or liquid ammonia.
- **Instrumentation:**

- In-cylinder pressure transducer to measure the pressure profile.
- Crank angle encoder to correlate pressure data with piston position.
- Exhaust gas analyzer (e.g., Fourier Transform Infrared - FTIR spectrometer) to measure concentrations of NO_x (NO, NO₂), N₂O, unburned NH₃, and other emissions.
- Data Acquisition and Control System: A computer-based system to control engine parameters (e.g., injection timing, fuel flow rates) and record all experimental data.

Procedure:

- The engine is warmed up to a stable operating temperature using standard diesel fuel.
- The engine is set to a specific speed and load condition using the dynamometer.
- The ammonia fueling system is activated, and a predetermined ratio of ammonia to diesel (on an energy basis) is supplied to the engine.
- The diesel injection timing and quantity are adjusted to optimize the combustion of the ammonia-air mixture.
- Once the engine operation is stable, data for in-cylinder pressure, engine performance (power, torque, efficiency), and exhaust emissions are recorded for a set period.
- The experimental parameters (e.g., ammonia substitution ratio, engine load, injection timing) are varied to map the engine's performance and emission characteristics across a range of operating conditions.
- The collected data is then analyzed to determine metrics such as indicated mean effective pressure (IMEP), indicated thermal efficiency (ITE), and specific emissions (in g/kWh).

Visualizations: Pathways and Processes

Diagrams created using Graphviz (DOT language) help to visualize complex relationships, from chemical production to reaction pathways.

Production Pathways



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NO_x Formation in Ammonia Combustion

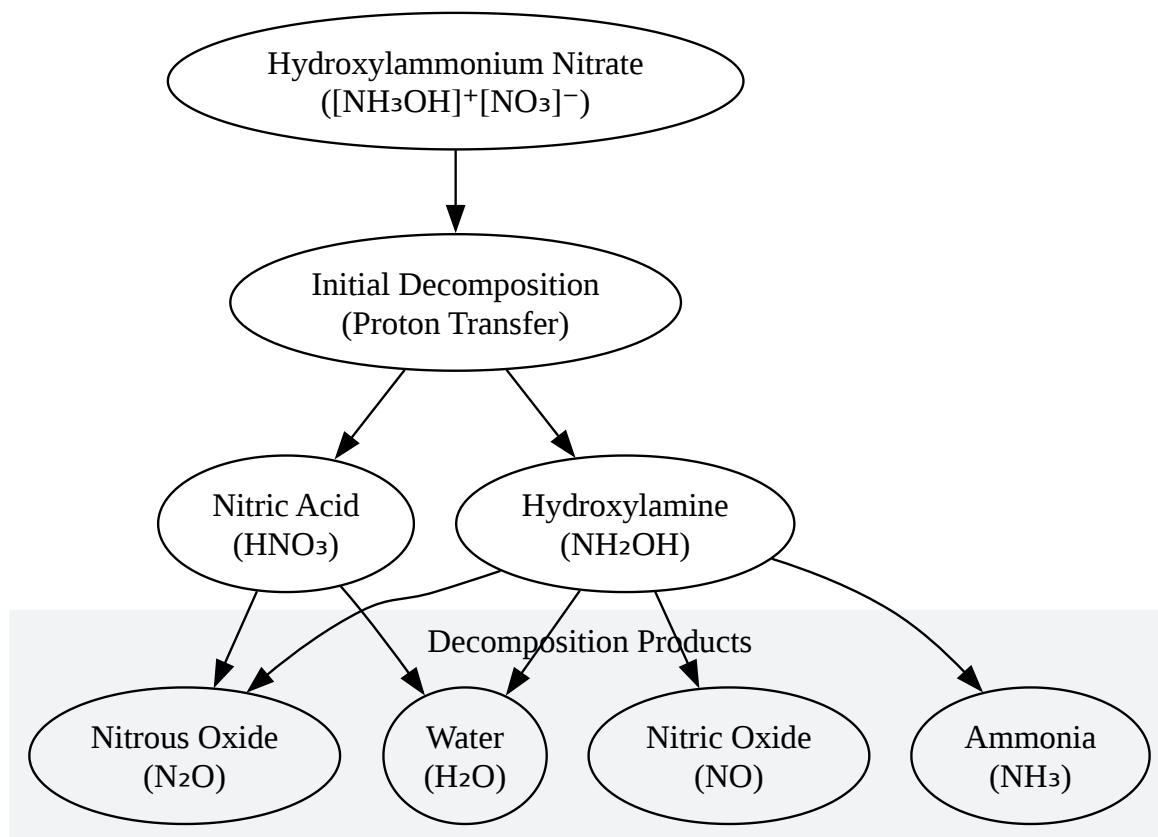
// NO Formation Pathways $\text{NH}_2 \rightarrow \text{NO}$ [label="+ O", arrowhead=normal]; $\text{NH} \rightarrow \text{NO}$ [label="+ O", arrowhead=normal]; $\text{N} \rightarrow \text{NO}$ [label="+ OH", arrowhead=normal];

// N₂O Pathway $\text{NH} \rightarrow \text{N}_2\text{O}$ [label="+ NO", arrowhead=normal]; $\text{N}_2\text{O} \rightarrow \text{N}_2$ [label="+ H", arrowhead=normal];

// NO Reduction Pathways $\text{NO} \rightarrow \text{N}_2$ [label="+ NH₂/N", arrowhead=normal];

// N₂ Formation $\text{NH}_2 \rightarrow \text{N}_2$ [label="+ NO", arrowhead=normal]; } dot Caption: Simplified reaction pathways for NO_x formation and reduction.

Hydroxylammonium Nitrate (HAN) Decomposition



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